molecular formula C25H36O4 B1164377 ent-3Beta-Angeloyloxykaur-16-en-19-oic acid CAS No. 74635-61-3

ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

Cat. No.: B1164377
CAS No.: 74635-61-3
M. Wt: 400.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

ent-3Beta-Angeloyloxykaur-16-en-19-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tumor cells in vitro by stabilizing IkBα, reducing nuclear p65, and inhibiting NF-kB activity . These interactions lead to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, thereby inducing apoptosis in cancer cells.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cells, this compound has been shown to induce apoptosis by inhibiting the NF-kB pathway . This compound also affects the expression of genes involved in apoptosis, such as Bcl-2, Bax, and Bak.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and stabilizes IkBα, which in turn inhibits the NF-kB pathway . This inhibition leads to a reduction in nuclear p65 and NF-kB activity, resulting in decreased expression of anti-apoptotic genes like Bcl-2 and increased expression of pro-apoptotic genes like Bax and Bak. These changes ultimately lead to apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inducing apoptosis in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces apoptosis in a dose-dependent manner . At higher doses, this compound may exhibit toxic or adverse effects, although these effects are generally minimal. For instance, mice receiving high doses of the compound showed a mild degree of hair loss but no significant damage to liver and renal functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell survival. The compound’s inhibition of the NF-kB pathway and its effects on the expression of Bcl-2, Bax, and Bak suggest its involvement in metabolic pathways related to apoptosis and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid typically involves the extraction from natural sources such as the Wedelia plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Industrial Production Methods: advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: ent-3Beta-Angeloyloxykaur-16-en-19-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its bioactive effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of inflammatory and apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is unique due to its specific structural features and bioactive properties. Its angeloyloxy group at the 3-beta position distinguishes it from other similar compounds, contributing to its unique biological activities .

Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOJPQEMAKKFV-TXPCZTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid
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ent-3Beta-Angeloyloxykaur-16-en-19-oic acid
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ent-3Beta-Angeloyloxykaur-16-en-19-oic acid
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Reactant of Route 6
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

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